5-Methyl-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
5-Methyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the molecular formula C5H6N4O . It is a synthetic derivative of triazole and aldehyde, and is often used in the synthesis of a variety of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole-4-carbaldehydes, such as this compound, involves a one-step multigram scale synthesis . This process makes use of commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The reaction of this compound with alkylamines has been explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a methyl group attached to one of the carbon atoms in the triazole ring, and a carbaldehyde group attached to another carbon atom .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo cycloaddition reactions with alkylamines, followed by Cornforth rearrangement . This compound can also be used as a reagent in the synthesis of 1-alkyl-4-formyltriazoles .Scientific Research Applications
Antimicrobial and Antioxidant Activities :
- A series of compounds derived from 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings were supported by in silico molecular docking studies, suggesting their potential as inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).
Synthesis of Novel Compounds :
- Synthesis of new 1,2,3-triazolyl pyrazole derivatives, incorporating this compound, has been explored. These compounds have potential applications in developing antimicrobial agents via the Vilsmeier–Haack reaction approach (Bhat et al., 2016).
- Innovative synthetic methods for various 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives were developed, offering a safer and milder approach compared to traditional methods (Journet et al., 2001).
Structural and Molecular Analysis :
- The crystal structures of certain derivatives, including those with this compound, have been determined. These structures have implications in understanding the molecular interactions and properties of these compounds (Gonzaga et al., 2016).
Applications in Tuberculosis Inhibition :
- N-substituted-phenyl-1,2,3-triazole derivatives, including those derived from this compound, have shown inhibitory activity against Mycobacterium tuberculosis, presenting potential as therapeutic agents (Costa et al., 2006).
Detection and Sensing Applications :
- A novel fluorescence probe derived from this compound was developed for selective and sensitive detection of homocysteine, demonstrating potential applications in biological systems (Chu et al., 2019).
Mechanism of Action
Target of Action
Triazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Triazole derivatives are known for their synthetic versatility , and they have been used as intermediates in the synthesis of various bioactive compounds . This suggests that 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde may interact with its targets, leading to changes at the molecular level that result in its biological activity.
Biochemical Pathways
Triazole derivatives have been associated with a broad range of biological activities , indicating that they may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with triazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt should be noted that the compound should be stored under an inert atmosphere and at a temperature between 2-8°c for optimal stability .
Properties
IUPAC Name |
5-methyl-2H-triazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3-4(2-8)6-7-5-3/h2H,1H3,(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSBTWPIEZSDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1512663-84-1 |
Source
|
Record name | 5-methyl-1H-1,2,3-triazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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